molecular formula C21H28N2O3S2 B2423002 N-cyclooctyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide CAS No. 1251595-27-3

N-cyclooctyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide

Cat. No.: B2423002
CAS No.: 1251595-27-3
M. Wt: 420.59
InChI Key: AKLDKVRLLMUVGB-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H28N2O3S2 and its molecular weight is 420.59. The purity is usually 95%.
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Scientific Research Applications

Dearomatising Rearrangements and Synthesis

Thiophene carboxamides undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing their potential in creating complex heterocyclic structures useful in drug design and synthesis (Clayden et al., 2004).

Physicochemical Characterization and Antibacterial Activities

Studies on carboxamides and their metal complexes reveal insights into their structural and physicochemical properties. For example, derivatives like N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II), Zn(II) complexes have shown antibacterial activities against E. coli, indicating potential applications in developing new antimicrobial agents (Aktan et al., 2017).

Structural-Based Drug Design

The sulfonamide-substituted cyclooctylpyramones, similar in structure to the requested compound, have been identified as potent HIV protease inhibitors. This indicates the role of sulfamoyl and thiophene derivatives in the design and development of antiviral drugs, guided by structure-based drug design processes (Skulnick et al., 1997).

Green Chemistry and Catalysis

The synthesis of thiophenyl pyrazoles and isoxazoles from N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, adopting 1,3-dipolar cycloaddition methodology, exemplifies the application of these compounds in green chemistry and catalysis. This approach demonstrates the versatility of thiophene derivatives in synthesizing biologically active molecules with potential antibacterial and antifungal activities (Sowmya et al., 2018).

Extraction and Recovery of Metals

Thioamide derivatives, similar in function to the compound , have been explored for the recovery of palladium(II) from complex chloride solutions, highlighting their potential in hydrometallurgy and the recovery of valuable metals from secondary sources (Ortet & Paiva, 2015).

Properties

IUPAC Name

N-cyclooctyl-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-16-10-12-18(13-11-16)23(2)28(25,26)19-14-15-27-20(19)21(24)22-17-8-6-4-3-5-7-9-17/h10-15,17H,3-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLDKVRLLMUVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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